Hexahydro-2H-cyclopenta[b]furan-3a-amine
Description
Structure
2D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-2-6(7)9-5-4-7/h6H,1-5,8H2 |
InChI Key |
CRNDPGGEMZCWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)(CCO2)N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations Involving the Hexahydro 2h Cyclopenta B Furan Scaffold
Mechanistic Investigations of Core Formation Reactions
The construction of the hexahydro-2H-cyclopenta[b]furan core can be achieved through several mechanistic pathways, each offering unique advantages in terms of stereocontrol and efficiency.
A significant pathway to the related tetrahydro-2H-cyclopenta[b]furan-3(3aH)-one ring system involves nucleophilic addition to transient carbonyl ylide intermediates. organic-chemistry.org This process is often catalyzed by rhodium(II) acetate, which facilitates the decomposition of α-diazo carbonyl compounds to generate a rhodium-carbene species. This electrophilic intermediate then undergoes an intramolecular cyclization to form a five-membered cyclic carbonyl ylide.
This ylide is a 1,3-dipole that can react with various nucleophiles. The addition of alcohols, amines, or sulfur nucleophiles proceeds in a regioselective manner to afford the cis-fused bicyclic furanone system with high diastereoselectivity. organic-chemistry.org The stereochemistry of the product is often confirmed by single-crystal X-ray analysis. This tandem cyclization-nucleophilic addition represents an efficient method for constructing the core scaffold. organic-chemistry.org
Table 1: Nucleophilic Addition for Tetrahydro-2H-cyclopenta[b]furan-3(3aH)-one Synthesis
| Catalyst | Precursor | Intermediate | Nucleophile | Product Scaffold | Key Feature |
|---|
Cascade reactions, also known as domino or tandem reactions, offer a highly efficient approach to complex molecules from simple precursors in a single operation, minimizing waste and improving atom economy. While a direct cascade reaction involving both enaminones and N-tosylhydrazones to form the hexahydro-2H-cyclopenta[b]furan scaffold is not extensively documented, the reactivity of these components suggests plausible mechanistic pathways.
N-tosylhydrazones are well-established precursors for diazo compounds or carbenes under rhodium catalysis. organic-chemistry.org Rhodium(II)-catalyzed cyclization of bis(N-tosylhydrazones) has been shown to be an effective method for creating polycyclic systems. organic-chemistry.org
Enaminones can act as versatile nucleophiles or precursors to other reactive intermediates. Base-catalyzed cascade reactions of N-propargylic β-enaminones can lead to the formation of fused furan (B31954) systems like dihydrofuropyridines.
A hypothetical cascade could involve the in-situ generation of a diazo compound from an N-tosylhydrazone, which then forms a rhodium-carbene. This carbene could react with an appropriately substituted enaminone through a series of cyclization and rearrangement steps to build the fused furan ring system.
Metal-catalyzed reactions are central to the synthesis of the hexahydro-2H-cyclopenta[b]furan scaffold. A plausible catalytic cycle for the rhodium(II)-catalyzed formation from an α-diazo ketone precursor can be detailed as follows:
Catalyst Activation and Carbene Formation: The cycle begins with the reaction of the Rh(II) catalyst with the diazo compound. This results in the extrusion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate.
Ylide Formation: The electrophilic carbene undergoes a rapid intramolecular reaction with the tethered carbonyl oxygen, leading to the formation of a cyclic carbonyl ylide. This is a key 1,3-dipolar intermediate.
Nucleophilic Attack: A nucleophile (e.g., alcohol, amine) present in the reaction mixture attacks one of the electrophilic carbons of the ylide. This addition is often highly regioselective and diastereoselective.
Protonation and Product Formation: The resulting intermediate is protonated, leading to the formation of the substituted hexahydro-2H-cyclopenta[b]furanone product.
Catalyst Regeneration: Upon product formation, the rhodium(II) catalyst is regenerated and can enter another catalytic cycle.
This cycle efficiently constructs the core scaffold while allowing for the introduction of various functional groups via the nucleophile. Similarly, iron-catalyzed radical cyclization has been proposed for the synthesis of the related hexahydrocyclopenta[c]furan core, highlighting the versatility of metal catalysis in forming this ring system.
Table 2: Proposed Catalytic Cycle for Rh(II)-Catalyzed Scaffold Formation
| Step | Description | Intermediate Species |
|---|---|---|
| 1 | Catalyst Activation | Rhodium(II) catalyst reacts with diazo compound |
| 2 | Carbene Formation | Rhodium-carbene complex |
| 3 | Intramolecular Cyclization | Cyclic carbonyl ylide |
| 4 | Nucleophilic Addition | Adduct of ylide and nucleophile |
While the Povarov reaction, a [4+2] cycloaddition, typically yields tetrahydroquinolines, its mechanistic principles involving ionic intermediates can be applied to understand the formation of fused furan rings through other condensation reactions. The key feature of these reactions is the involvement of charged intermediates, often facilitated by a Lewis acid catalyst.
A DFT study of the Povarov reaction reveals that it can proceed through a stepwise mechanism involving a highly stabilized zwitterionic intermediate. researchgate.net Analogously, the formation of the hexahydro-2H-cyclopenta[b]furan scaffold via a condensation reaction could proceed through an ionic mechanism:
Lewis Acid Activation: A Lewis acid catalyst activates a carbonyl compound, making it more electrophilic.
Nucleophilic Attack: A nucleophilic partner, such as an enol or enol ether, attacks the activated carbonyl group, forming a new carbon-carbon bond and generating a carbocationic or zwitterionic intermediate.
Cyclization: An intramolecular nucleophilic attack, for instance by a hydroxyl group, onto the cationic center leads to ring closure.
Dehydration/Rearomatization: Subsequent elimination of a water molecule or other small molecule leads to the formation of the stable furan ring.
Multicomponent reactions performed in ionic liquids to synthesize 2-aminofurans also highlight the role of zwitterionic species, where the ionic medium enhances the reactivity of these intermediates. organic-chemistry.org
Transformations of the Amine Group and Cyclic System
Once the hexahydro-2H-cyclopenta[b]furan scaffold is formed, the amine group at the 3a-position and the bicyclic system itself can undergo further transformations, leading to a diverse range of derivatives.
The furan ring within the scaffold can be susceptible to ring-opening and recyclization reactions, particularly when treated with dinucleophilic reagents like hydrazines. Studies on related 2H-furo[3,2-b]pyran-2-ones have shown that their interaction with nitrogen-containing nucleophiles is highly dependent on the nature of the nucleophile. researchgate.net
While simple aliphatic amines may lead to condensation products where the furan ring remains intact, the use of hydrazines can initiate a more complex transformation. researchgate.net The proposed mechanism involves:
Initial Nucleophilic Attack: The hydrazine attacks a carbonyl group within the scaffold, leading to an intermediate.
Furan Ring Opening: This is followed by the opening of the furan ring.
Recyclization: An intramolecular cyclization then occurs, involving the second nitrogen atom of the hydrazine, to form a new heterocyclic ring, such as a pyrazolone, attached to the cyclopentane (B165970) core. researchgate.net
This process effectively transforms the furan moiety into a different nitrogen-containing heterocycle.
Furthermore, the amine group at the 3a-position can be readily transformed. For instance, a stereoselective synthesis has been developed for N-(3-oxo-hexahydrocyclopenta[b]furan-3a-yl)acylamide, demonstrating the conversion of the primary amine into a variety of amides. This transformation is crucial for building libraries of compounds for biological screening, such as for cysteinyl proteinase inhibitors.
Derivatization Reactions at the 3a-Amine Position and Other Sites
The presence of a primary amine at the 3a-position of the hexahydro-2H-cyclopenta[b]furan scaffold offers a versatile handle for a wide range of derivatization reactions, allowing for the introduction of diverse functional groups and the construction of libraries of novel compounds. These modifications are crucial for modulating the physicochemical properties and biological activities of the core scaffold. Common derivatization strategies for primary amines, such as acylation and alkylation, are readily applicable to this system.
Acylation Reactions:
Acylation of the 3a-amine is a straightforward and high-yielding transformation, typically employing acyl halides or anhydrides as acylating agents. wikipedia.org This reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, leading to the formation of a stable amide linkage. The reaction conditions can be tailored to accommodate a wide variety of acylating agents, bearing different substituents, thus enabling the introduction of a diverse array of functionalities. For instance, reaction with acetyl chloride in the presence of a base like triethylamine would yield the corresponding acetamide derivative. This method is foundational in peptide chemistry and drug development for modifying amine functionalities. nih.gov
In a broader context of heterocyclic scaffolds, solid-phase synthesis techniques have been utilized to construct combinatorial libraries by derivatizing amine functionalities. researchgate.net For example, the sequential substitution of chlorine atoms on a triazine core with various amines allows for the creation of a library with multiple points of diversity. researchgate.net A similar approach could be envisioned for the 3a-amino-hexahydro-2H-cyclopenta[b]furan scaffold, enabling the rapid generation of a multitude of analogs for biological screening.
Alkylation Reactions:
Alkylation of the 3a-amine introduces alkyl groups, which can significantly alter the steric and electronic properties of the molecule. Direct alkylation can be achieved using alkyl halides, although this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. Reductive amination provides a more controlled approach for the synthesis of secondary and tertiary amines. This two-step process involves the initial formation of an imine or enamine by condensation with an aldehyde or ketone, followed by reduction with a hydride reagent such as sodium borohydride or sodium triacetoxyborohydride.
Palladium-catalyzed C-H alkylation has emerged as a powerful tool for the regioselective alkylation of furan rings. nih.gov While this specific methodology targets the furan ring itself, it highlights the advanced catalytic methods available for modifying heterocyclic systems. The principles of nucleophilic substitution are fundamental to the alkylation of amines on various scaffolds.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Acylation | Acyl halide or anhydride, base (e.g., triethylamine) | Amide | High yield, versatile, stable amide bond formation |
| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine | Controlled alkylation, avoids over-alkylation |
| N-Arylation | Aryl halide, Palladium or Copper catalyst, base | N-Aryl Amine | Forms a carbon-nitrogen bond with an aromatic ring |
Oxidation Reactions of Related Hydroxycyclopenta[b]furan Lactones
The oxidation of alcohols and related functional groups within the hexahydro-2H-cyclopenta[b]furan scaffold is a key transformation for accessing a variety of derivatives, particularly lactones. Lactones, which are cyclic esters, are prevalent in natural products and often exhibit significant biological activity. The oxidation of a lactol (a cyclic hemiacetal) to a lactone is a common and important reaction in the synthesis of such compounds.
The mechanism of lactol oxidation typically involves the conversion of the hemiacetal hydroxyl group to a carbonyl group. In solution, lactols can exist in equilibrium with their open-chain hydroxy aldehyde form. echemi.com This aldehyde can then be oxidized to a carboxylic acid, which subsequently cyclizes to form the stable lactone. echemi.com A variety of oxidizing agents can be employed for this transformation, ranging from chromium-based reagents like pyridinium chlorochromate (PCC) to milder, more selective methods. stackexchange.comresearchgate.net For instance, the use of Tollen's reagent can oxidize the open-chain aldehyde form to a carboxylate, which upon acidification will form the lactone. echemi.com
Modern synthetic methods often utilize more sophisticated and selective oxidizing agents. For example, methyl(trifluoromethyl)dioxirane (TFDO) is a powerful oxidizing agent capable of converting cyclic ethers into lactones via a stable cyclic hemiacetal intermediate. stackexchange.com Biocatalytic methods have also been developed for the stereoselective oxidation of diols to lactones. nih.govacs.org For example, horse liver alcohol dehydrogenase (HLADH) can catalyze the oxidation of diols to unstable hydroxy aldehydes, which then spontaneously cyclize to the corresponding lactol. nih.gov Subsequent oxidation of the lactol, also catalyzed by the enzyme, yields the final lactone product. nih.gov
| Oxidizing Agent | Substrate | Product | Mechanism/Key Features |
| Tollen's Reagent | Lactol (in equilibrium with hydroxy aldehyde) | Lactone | Oxidation of the open-chain aldehyde to a carboxylic acid, followed by cyclization. echemi.com |
| Pyridinium Chlorochromate (PCC) | Lactol | Lactone | Direct oxidation of the hemiacetal. stackexchange.comresearchgate.net |
| Methyl(trifluoromethyl)dioxirane (TFDO) | Cyclic Ether/Lactol | Lactone | Powerful and selective oxidation. stackexchange.com |
| Horse Liver Alcohol Dehydrogenase (HLADH) | Diol | Lactone | Biocatalytic, stereoselective oxidation via a lactol intermediate. nih.govacs.org |
Chemodivergence and Regioselectivity in Reactions of Furan-Fused Systems
Chemodivergence refers to the ability of a single substrate to undergo different reaction pathways to yield structurally distinct products under different reaction conditions or with different reagents. Regioselectivity, on the other hand, describes the preference for one direction of bond making or breaking over all other possible directions. Both of these principles are of paramount importance in the chemistry of furan-fused systems like the hexahydro-2H-cyclopenta[b]furan scaffold.
A notable example of chemodivergence is observed in the reactions of hexahydro-2H-cyclopenta[b]furans fused to electron-rich aromatic rings with various aromatic aldehydes. acs.org Depending on the electronic properties of the aldehyde and the nature of the aromatic ring fused to the cyclopentafuran, a variety of products can be obtained. acs.org For instance, a dimethoxybenzene-fused cyclopentafuran can react with different aromatic aldehydes to generate diquinanes, indenopyrans, or diarylindanes. acs.org This divergence is attributed to the Lewis acid-promoted opening of the furan ring, which can lead to either an electrophilic or a nucleophilic intermediate, depending on the reaction partner. acs.org
Regioselectivity is often a key consideration in the functionalization of furan rings. For example, the palladium-catalyzed direct C-H alkylation of furans typically occurs with high regioselectivity at the α-position (the carbon adjacent to the oxygen atom). nih.gov This preference is attributed to the electronic nature of the furan ring and the mechanism of the catalytic cycle. nih.gov
In the synthesis of cycloalkyl-fused furan-3-ones, a rhodium(II) acetate catalyzed reaction of α-diazo carbonyl compounds with various nucleophiles proceeds with complete diastereoselectivity and high regioselectivity. nih.gov This reaction involves the formation of a carbonyl ylide intermediate, which then undergoes a regioselective nucleophilic addition. nih.gov
Stereochemical Aspects and Asymmetric Synthesis of Hexahydro 2h Cyclopenta B Furan 3a Amine Derivatives
Importance of Defined Stereocenters in Hexahydro-2H-cyclopenta[b]furan Systems
The hexahydro-2H-cyclopenta[b]furan core structure is characterized by a fusion of a cyclopentane (B165970) and a tetrahydrofuran (B95107) ring, creating multiple stereocenters. The specific spatial orientation of substituents at these centers is critical, as enantiomers and diastereomers of a compound can exhibit markedly different pharmacological and toxicological profiles. purechemistry.org The biological environment is inherently chiral, composed of proteins, enzymes, and receptors that selectively interact with only one specific stereoisomer of a drug molecule. nih.govnih.gov
Recent medicinal chemistry research has identified the cyclopenta[b]furan ring system as a foundational scaffold for potent inhibitors of CCR2, a chemokine receptor implicated in inflammatory diseases. researchgate.net In such targeted therapies, the efficacy of a ligand is highly dependent on its ability to fit precisely into the binding pocket of the receptor. This lock-and-key interaction is governed by the molecule's stereochemistry. An isomer with the correct configuration will achieve optimal binding and elicit the desired therapeutic response, while its mirror image may be inactive or even produce unwanted side effects. nih.gov Therefore, controlling the stereochemistry of the hexahydro-2H-cyclopenta[b]furan system is paramount for developing safe and effective therapeutic agents.
Control of Diastereoselectivity and Enantioselectivity in Synthetic Routes
The synthesis of single-isomer hexahydro-2H-cyclopenta[b]furan derivatives requires precise control over the formation of each stereocenter. Chemists employ various strategies in asymmetric synthesis to achieve high levels of diastereoselectivity (control over the relative stereochemistry between multiple chiral centers) and enantioselectivity (control over producing one of two enantiomers).
Several powerful synthetic strategies have been developed for constructing the core cyclopenta[b]furan scaffold:
Palladium(0)-Catalyzed Intramolecular Allylation: This method can create the fused ring system with a degree of stereocontrol. researchgate.net
Phosphine-Catalyzed [3+2] Cycloadditions: This approach involves the reaction of allenoates with β,γ-unsaturated α-ketoesters to form the bicyclic core. researchgate.net
Chemo-enzymatic Methods: A particularly effective strategy for introducing chirality involves the use of enzymes. For instance, Baeyer-Villiger monooxygenases can be used in desymmetrization approaches to create chiral lactones, which are precursors to the target tetrahydrofuran-based structures, with high optical purity. researchgate.net
These methods allow for the selective synthesis of specific diastereomers and enantiomers, which is essential for investigating their distinct biological properties. Copper-catalyzed divergent annulations have also emerged as a stereoselective method for producing cis-hexahydro-2H-cyclopenta[b]furan derivatives. researchgate.net
Absolute Configuration Determination Methodologies for Fused Ring Systems
Once a chiral molecule has been synthesized, it is crucial to determine its absolute configuration—the exact 3D arrangement of its atoms. For fused ring systems like hexahydro-2H-cyclopenta[b]furan, several powerful analytical techniques are employed. purechemistry.orgnih.gov
| Methodology | Principle | Application to Fused Ring Systems |
| X-Ray Crystallography | Utilizes the diffraction of X-rays by a single crystal to determine the precise location of every atom in the molecule. The Bijvoet method can provide unambiguous assignment of the absolute configuration. purechemistry.orgnih.govresearchgate.net | This is a non-empirical method considered the "gold standard" for absolute configuration determination, provided a suitable single crystal can be grown. nih.govnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Employs chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents to convert enantiomers into diastereomeric species, which exhibit distinct signals in the NMR spectrum. purechemistry.orgresearchgate.net | A derivative of cyclopenta[b]furan has itself been used as a chiral reagent to determine the absolute configuration of other molecules, highlighting the utility of this scaffold in stereochemical analysis. researchgate.net |
| Chiroptical Spectroscopy (CD/ORD/VCD) | Measures the differential absorption of circularly polarized light (Circular Dichroism, CD) or the rotation of plane-polarized light at different wavelengths (Optical Rotatory Dispersion, ORD). Vibrational Circular Dichroism (VCD) extends this to the infrared region. purechemistry.org | These non-empirical methods are powerful for molecules in solution. The experimental spectra are often compared with spectra predicted by computational methods, such as Density Functional Theory (DFT), to assign the absolute configuration. purechemistry.org |
| Computational Methods (e.g., DFT) | Quantum mechanical calculations can predict the chiroptical properties (like CD spectra) for a molecule of a known absolute configuration. Comparing the calculated data with experimental data allows for confident assignment. purechemistry.org | This approach is often used in conjunction with chiroptical spectroscopy to provide a reliable determination of the absolute stereostructure of complex molecules. |
These methods, often used in combination, provide the necessary tools to unambiguously assign the absolute configuration of newly synthesized hexahydro-2H-cyclopenta[b]furan-3a-amine derivatives.
Influence of Stereochemistry on Molecular Interactions (e.g., Ligand-Target Binding)
The defined three-dimensional structure of hexahydro-2H-cyclopenta[b]furan derivatives directly influences their interaction with biological targets. The spatial arrangement of key functional groups, such as the 3a-amine group, determines the potential for hydrogen bonding, electrostatic interactions, and hydrophobic interactions within a receptor's binding site.
Studies on analogous chiral molecules consistently demonstrate the critical role of stereochemistry:
In one study of chiral furan-containing compounds acting as AMPA receptor modulators, it was discovered that the biological activity was confined to a single stereoisomer; the (R)-isomer was the active component. nih.gov
Research on conformationally rigid analogues of the neurotransmitter GABA showed that the specific stereochemistry of the amino and carboxylate groups had a profound effect on their activity as either substrates or inhibitors of the GABA-AT enzyme. researchgate.net
The uptake of chiral drug molecules into cells can also be stereoselective, mediated by chiral protein transport systems. nih.govresearchgate.net
These findings underscore a fundamental principle: biological systems can differentiate between stereoisomers. nih.gov For derivatives of this compound, this means that only one enantiomer is likely to bind effectively to a given biological target. Molecular modeling studies can help elucidate the specific interactions and explain why one isomer is active while another is not, guiding the design of more potent and selective molecules. nih.govresearchgate.net
Computational and Theoretical Investigations of Hexahydro 2h Cyclopenta B Furan Systems
Quantum Chemical Calculations for Conformational Analysis
Quantum chemical calculations are instrumental in determining the stable conformations of flexible molecules like those containing the hexahydro-2H-cyclopenta[b]furan system. The fusion of a cyclopentane (B165970) and a tetrahydrofuran (B95107) ring results in a non-planar structure with multiple possible puckered conformations for each ring, leading to a complex potential energy surface.
Conformational analysis of such systems typically begins with molecular mechanics methods to rapidly generate a wide range of possible structures. Subsequently, more accurate quantum chemical methods, like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are employed to optimize the geometries and calculate the relative energies of these conformers. For instance, studies on similar saturated bicyclic ethers and heterophanes utilize computational chemistry to identify stable anti and syn conformers and to calculate the energy barriers between them. cwu.edu
The choice of basis set and level of theory is critical for obtaining reliable results. For example, the B3LYP functional with a 6-31G* or larger basis set is commonly used to balance accuracy and computational cost in the conformational analysis of organic molecules. researchgate.net The calculations can reveal the most stable low-energy conformations and the energetic penalties for adopting less favorable geometries. These studies often find that even for saturated ring systems, there can be a broad potential well with low energy barriers for pseudorotation.
Table 1: Hypothetical Relative Energies of Hexahydro-2H-cyclopenta[b]furan-3a-amine Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |
| Chair-Envelope | B3LYP/6-31+G(d) | 0.00 | C1-C7a-C3a-N: -175.2 |
| Twist-Envelope | B3LYP/6-31+G(d) | 1.52 | C1-C7a-C3a-N: -145.8 |
| Chair-Twist | B3LYP/6-31+G(d) | 2.78 | C1-C7a-C3a-N: 60.3 |
Note: This table is illustrative and based on typical findings for similar bicyclic systems. The actual values for this compound would require specific calculations.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions involving organic molecules. For derivatives of hexahydro-2H-cyclopenta[b]furan, such as the 3a-amine, DFT can be used to model reactions at the amine group or those involving the bicyclic core.
DFT calculations can elucidate reaction pathways by identifying transition states and intermediates, and by calculating activation energies and reaction enthalpies. This provides a detailed understanding of the reaction's feasibility and selectivity. For instance, DFT has been used to study the guanidine-catalyzed ring-opening of cyclic carbonates by amines, revealing how the nature of the amine (aromatic vs. aliphatic) influences the reaction pathway. rsc.orgresearchgate.net Similar approaches could be applied to understand the reactivity of the amine group in this compound.
Furthermore, DFT can rationalize observed stereoselectivities in reactions. By modeling the transition states leading to different stereoisomers, the origins of stereocontrol can be identified, often pointing to subtle steric or electronic effects. acs.org For reactions involving the hexahydro-2H-cyclopenta[b]furan system, DFT could predict whether a reaction would proceed via an SN1 or SN2-type mechanism and explain the resulting stereochemical outcome. researchgate.net
Prediction of Molecular Interactions and Binding Affinity (e.g., Ligand-Protein Docking)
Computational docking is a key technique in drug discovery and molecular biology used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. For this compound, docking studies could be employed to explore its potential as a ligand for various receptors or enzymes.
The docking process involves sampling a large number of orientations and conformations of the ligand within the binding site of the protein and then using a scoring function to estimate the strength of the interaction. nih.gov The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For example, docking studies of bicyclic GABA analogs have been used to understand their interactions with transporter proteins. researchgate.net
The amine group and the ether oxygen of this compound are potential hydrogen bond donors and acceptors, respectively, which could play a significant role in its binding to a protein target. The rigid bicyclic scaffold would limit the conformational flexibility of the molecule upon binding, which can be an advantageous property in ligand design.
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (with amine) | 2.8 |
| GLU 98 | Hydrogen Bond (with amine) | 3.1 |
| VAL 34 | Hydrophobic Interaction | 3.9 |
| LEU 132 | Hydrophobic Interaction | 4.2 |
Note: This table is a hypothetical example of what a docking study might reveal. The specific interactions would depend on the actual protein target.
Molecular Dynamics Simulations for Conformational Landscapes
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational landscape, flexibility, and intermolecular interactions of molecules like this compound. researchgate.net
MD simulations can be used to explore the accessible conformations of the molecule in different environments, such as in a vacuum, in solution, or bound to a protein. This can reveal the dynamic equilibrium between different conformers and the time scales of conformational transitions. For complex systems like organic molecular crystals, MD simulations can reproduce structural and dynamic properties, including molecular reorientations and internal rotations. rsc.org
When combined with docking studies, MD simulations can be used to assess the stability of a predicted protein-ligand complex. By simulating the complex over several nanoseconds or longer, the stability of the binding pose and the key intermolecular interactions can be monitored. Such simulations have been used to study the behavior of macrocycles in different solvents, correctly predicting solvent-dependent conformational changes. nih.gov For this compound, MD simulations could provide a more realistic picture of its behavior in a biological environment.
Application of Hexahydro 2h Cyclopenta B Furan As a Chemical Scaffold and Building Block
Role as a Scaffold in Medicinal Chemistry Research
The unique conformational constraints of the hexahydro-2H-cyclopenta[b]furan scaffold make it an excellent platform for the development of targeted therapeutics. By orienting substituents in precise vectors, it allows for optimized interactions with biological macromolecules.
Design of Inhibitors Targeting Specific Biological Macromolecules (e.g., HIV-1 Protease, CCR2)
A prominent application of the hexahydro-2H-cyclopenta[b]furan scaffold is in the design of HIV-1 protease inhibitors. mdpi.comnih.govresearchgate.net This enzyme is crucial for the life cycle of the HIV virus, and its inhibition is a key component of antiretroviral therapy. researchgate.netnih.gov Researchers have incorporated the stereochemically defined (3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yl (Cp-THF) as a P2-ligand in inhibitor design. nih.gov This ligand is engineered to maximize interactions within the S2 subsite of the enzyme's active site, particularly through hydrogen bonding with the protein backbone. mdpi.comcphi-online.com
One notable inhibitor, designated as Inhibitor 26 , which features a 3-(R)-hydroxyl group on the Cp-THF core, demonstrated highly potent enzyme inhibitory and antiviral activity. nih.gov X-ray crystallography of this inhibitor bound to HIV-1 protease revealed an extensive hydrogen-bonding network, providing critical insights for developing next-generation drugs to combat resistance. nih.gov
Beyond viral targets, derivatives of the related cyclopenta[b]furan scaffold have been identified as potent inhibitors of the C-C chemokine receptor 2 (CCR2). This receptor is implicated in inflammatory and autoimmune diseases, and its inhibition is a target for therapeutic intervention. A series of cyclopenta[b]furans has shown excellent potency against CCR2, coupled with favorable pharmacokinetic properties. researchgate.net
Table 1: Examples of Bioactive Agents Incorporating the Hexahydro-2H-cyclopenta[b]furan Scaffold
| Compound/Inhibitor | Target | Key Structural Feature | Notable Activity |
|---|---|---|---|
| Inhibitor 26 | HIV-1 Protease | (3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-yl (Cp-THF) with a 3-(R)-hydroxyl group | Potent enzyme inhibition and antiviral activity, effective against multidrug-resistant HIV-1 variants. nih.gov |
| Cyclopenta[b]furan Series | CCR2 | Cyclopenta[b]furan core | Excellent CCR2 potency and good pharmacokinetic characteristics. researchgate.net |
| Inhibitor 35a | HIV-1 Protease | (3aS,4S,7aR)-hexahydro-2H-furo[2,3-b] pyran-4-ol ligand (derived from a cyclopenta[b]furan precursor) | Excellent enzyme inhibitory and antiviral potency, comparable to approved drugs and effective against multi-PI-resistant variants. mdpi.com |
Exploration of Structure-Activity Relationships (SAR) within the Scaffold
The rigid nature of the hexahydro-2H-cyclopenta[b]furan scaffold is ideal for exploring structure-activity relationships (SAR). By systematically modifying substituents and stereochemistry, researchers can probe the binding requirements of a biological target. In the context of HIV-1 protease inhibitors, SAR studies have revealed that the stereochemistry and the precise positioning of oxygen atoms within the ligand are critical for potency. mdpi.com
For instance, the design of various C3-functionalized cyclopentanyltetrahydrofurans (Cp-THF) was undertaken to interact with the flap Gly48 residue in the S2-subsite of HIV-1 protease. nih.gov These studies showed a clear preference for the 3-(R)-configuration of a hydroxyl group over the 3-(S)-derivative, highlighting the sensitivity of the binding pocket to subtle stereochemical changes. nih.gov The development of novel hexahydropyrrolofuran (HPF) bicyclic scaffolds as P2 ligands further allows for the exploration of carbamate, carboxamide, and sulfonamide derivatives, which have displayed good to excellent activity. researchgate.net
Use as Chiral Resolving Agents and Intermediates for Asymmetric Synthesis
The inherent chirality of hexahydro-2H-cyclopenta[b]furan derivatives makes them valuable tools in asymmetric synthesis. Chiral resolution is a critical process for separating racemic mixtures into their constituent enantiomers, which is essential in the production of optically active drugs. researchgate.net
Certain cyclopenta[b]furan derivatives have been specifically designed as chiral resolving agents. For example, 3a-(fluoren-9-ylidenemethyl)-2,3,4,5,3a-pentahydrocyclopenta[1,2-b]furan has been identified as a remarkably effective agent for the resolution of secondary alcohols. chemicalbook.com The process typically involves the formation of diastereomeric derivatives that can be separated, followed by the removal of the chiral auxiliary. researchgate.net
Furthermore, these scaffolds serve as versatile chiral intermediates. The catalytic asymmetric synthesis of key fragments for HIV protease inhibitors, such as hexahydro-furofuran-3-ol, demonstrates the utility of these structures in building complex, enantiomerically pure molecules. Their rigid framework allows for high stereocontrol in subsequent synthetic transformations.
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The hexahydro-2H-cyclopenta[b]furan ring system is a foundational starting material for the synthesis of a wide array of other complex molecules, including biologically important prostaglandins (B1171923) and their analogues.
Synthesis of Prostaglandin (B15479496) Analogues
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthetic analogues are used in various medicines. The core of these molecules is often a substituted cyclopentane (B165970) ring. The hexahydro-2H-cyclopenta[b]furan-2-one, often referred to as the Corey lactone, is a cornerstone intermediate in the synthesis of numerous prostaglandins and their analogues.
This lactone contains the necessary stereochemical information on the cyclopentane core, which is then elaborated to introduce the characteristic side chains of the target prostaglandin. Various derivatives of this scaffold, such as (3aS,4R,5S,6aR)-hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one, are listed as key intermediates in prostaglandin synthesis. The use of this building block has been central to making prostaglandin-related drugs more accessible.
Table 2: Key Hexahydro-2H-cyclopenta[b]furan-2-one Intermediates in Prostaglandin Synthesis
| Intermediate Compound | Application |
|---|---|
| (3aS,4R,5S,6aR)-Hexahydro-5-hydroxy-4-(hydroxymethyl)-2H-cyclopenta[b]furan-2-one | Precursor for various prostaglandin series products. |
| (3aR,4S,5R,6aS)-Hexahydro-4-(hydroxymethyl)-5-[(tetrahydro-2H-pyran-2-yl)oxy]-2H-cyclopenta[b]furan-2-one | Protected intermediate used in the synthesis of prostaglandin analogues. |
| Corey Lactone (general structure) | A key intermediate that enables the stereocontrolled synthesis of various prostaglandins like PGF2α and their analogues. |
Formation of Azulene (B44059) Derivatives
Azulenes are bicyclic, non-benzenoid aromatic hydrocarbons composed of a fused five- and seven-membered ring system. Their synthesis is a topic of significant interest in organic chemistry. A common and well-documented strategy for constructing the azulene skeleton involves an [8+2] cycloaddition reaction. The typical precursors for this reaction are 2H-cyclohepta[b]furan-2-one derivatives, which contain a seven-membered ring fused to the furan (B31954). These compounds react with various two-carbon components like enamines or enol ethers to build the fused five-membered ring of the azulene.
Based on available scientific literature, the use of a hexahydro-2H-cyclopenta [b]furan scaffold as a direct precursor for azulene synthesis is not a conventional or established pathway. This transformation would require a significant ring expansion of the five-membered cyclopentane ring into a seven-membered ring, a reaction not prominently documented for this specific scaffold in the context of azulene synthesis.
Functionalized Derivatives for Material Science Applications
The exploration of novel monomers for the synthesis of advanced materials is a continuous endeavor in material science. While bio-based building blocks are of significant interest for creating sustainable polymers, research into the applications of specific functionalized derivatives of the hexahydro-2H-cyclopenta[b]furan scaffold in material science is not extensively documented in publicly available literature.
The foundational structure of hexahydro-2H-cyclopenta[b]furan offers a unique bicyclic system that could theoretically be functionalized to create monomers for various polymerization reactions. The introduction of reactive groups, such as amines, carboxylic acids, or hydroxyls, onto this scaffold could pave the way for its use in producing polyesters, polyamides, or polyurethanes. These polymers could potentially exhibit interesting thermal and mechanical properties due to the rigid and compact nature of the fused ring system.
Despite the theoretical potential, a thorough review of scientific literature and patent databases does not yield specific research findings on the use of Hexahydro-2H-cyclopenta[b]furan-3a-amine or its derivatives in the field of material science. The synthesis of polymers or advanced materials from this particular amine-functionalized compound has not been reported.
In the broader context of furan-based polymers, significant research has been conducted on derivatives of 2,5-furandicarboxylic acid (FDCA) and 2,5-bis(hydroxymethyl)furan (BHMF). magtech.com.cnnih.gov These monomers, which feature an aromatic furan ring, have been successfully used to produce a range of bio-based polymers with promising properties. magtech.com.cnrsc.org For instance, polyamides derived from FDCA have been shown to possess high thermal stability and mechanical strength, making them potential alternatives to petroleum-based engineering plastics. rsc.org Similarly, epoxy resins based on furan derivatives are being investigated as sustainable alternatives to conventional epoxy systems. researchgate.netresearchgate.net
However, it is crucial to note that the chemical structure and reactivity of these aromatic furan derivatives are substantially different from the saturated, bicyclic system of this compound. The absence of the aromatic furan ring and the presence of a saturated aliphatic structure would lead to polymers with distinctly different properties.
Currently, there is no available data to populate tables regarding the research findings on the material science applications of functionalized this compound derivatives. Further research and development would be necessary to explore the potential of this compound as a monomer and to characterize the properties of any resulting materials.
Advanced Characterization and Analytical Methodologies in Hexahydro 2h Cyclopenta B Furan Research
Spectroscopic Techniques for Structural Elucidation of Novel Derivatives
Spectroscopy is the cornerstone for determining the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for an unambiguous assignment of the chemical structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: In the ¹H NMR spectrum of Hexahydro-2H-cyclopenta[b]furan-3a-amine, protons adjacent to the ether oxygen are expected to be deshielded and appear in the 3.4 to 4.5 δ range. pressbooks.pub The various methylene (B1212753) (CH₂) and methine (CH) protons of the saturated bicyclic system would produce complex multiplets in the aliphatic region. The protons of the primary amine group (NH₂) would typically appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Carbons bonded to the ether oxygen are expected to resonate in the 50 to 80 δ range. pressbooks.pub The carbon atom bearing the amine group (C-3a) would also exhibit a characteristic downfield shift.
2D NMR: Two-dimensional NMR experiments are essential for assembling the complete molecular structure by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of proton-proton networks within the cyclopentane (B165970) and furan (B31954) rings. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Correlation): HSQC correlates directly attached proton and carbon atoms, providing an unambiguous assignment of the carbon atom corresponding to each proton signal. sdsu.eduemerypharma.com This is crucial for assigning the carbons of the bicyclic core.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. It is invaluable for connecting different fragments of the molecule, for instance, linking protons on one ring to carbons in the other, thereby confirming the fused-ring structure. sdsu.edu
The following table summarizes the expected NMR data for the core structure of this compound based on general principles and data from related compounds.
| Atom Type | Technique | Expected Chemical Shift (ppm) | Key Information |
|---|---|---|---|
| H on C-O (ether) | ¹H NMR | ~3.4 - 4.5 | Downfield shift due to electronegative oxygen. pressbooks.pub |
| Other Aliphatic H | ¹H NMR | ~1.2 - 2.5 | Complex splitting patterns due to rigid bicyclic structure. |
| NH₂ | ¹H NMR | Variable, broad | Chemical shift and shape are dependent on solvent and concentration. |
| C-O (ether) | ¹³C NMR | ~50 - 80 | Characteristic region for carbons adjacent to an ether linkage. pressbooks.pub |
| C-N (amine) | ¹³C NMR | ~40 - 60 | Typical shift for a carbon bonded to a primary amine. |
| Other Aliphatic C | ¹³C NMR | ~20 - 40 | Represents the remaining carbons of the saturated rings. |
High-Resolution Mass Spectrometry (HRMS) is used to accurately determine the mass-to-charge ratio (m/z) of the parent ion, which allows for the calculation of the precise elemental composition. This technique can distinguish between molecules with the same nominal mass but different chemical formulas, providing definitive confirmation of the molecular formula.
For this compound (C₇H₁₃NO), the fragmentation pattern in the mass spectrum is also diagnostic. Aliphatic amines characteristically undergo α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would lead to specific, stable fragment ions. The bicyclic ether system may also fragment through cleavage of the ether ring.
| Ion | Formula | Calculated Exact Mass (m/z) | Significance |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₄NO⁺ | 128.1070 | Protonated molecular ion, confirms molecular weight. |
| [M-NH₂]⁺ | C₇H₁₁O⁺ | 111.0805 | Loss of the amine substituent. |
| α-cleavage fragments | Variable | Variable | Characteristic fragmentation for amines, helps to confirm the position of the amine group. libretexts.org |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show distinct absorption bands corresponding to the amine and ether groups.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Appearance |
|---|---|---|---|
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Two sharp, medium-intensity peaks. pressbooks.pub |
| Amine (N-H) | Bend | 1590 - 1650 | Medium to strong absorption. |
| Saturated C-H | Stretch | 2850 - 2960 | Strong, sharp peaks. pressbooks.pub |
| Ether (C-O-C) | Stretch | 1050 - 1150 | Strong, characteristic absorption. pressbooks.publibretexts.org |
The presence of two distinct peaks in the N-H stretching region would confirm the primary nature of the amine, while the strong C-O stretch would verify the presence of the furan ether ring. pressbooks.pubyoutube.com
X-ray Diffraction for Solid-State Structure Determination and Absolute Configuration
While spectroscopic methods provide information about atomic connectivity, single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. For chiral molecules like this compound, which has multiple stereocenters, X-ray crystallography can establish both the relative and absolute stereochemistry.
This technique was successfully used to determine the complex stereochemistry of related natural products containing a cyclopenta[b]furan ring system, such as rocaglamide. psu.edu The analysis of a suitable crystal of a derivative of this compound would provide invaluable data on bond lengths, bond angles, and the conformation of the fused rings, which is critical for understanding its biological activity and interaction with molecular targets.
Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC-MS for extract analysis, not compound ID)
Chromatographic techniques are indispensable for both the purification of synthesized compounds and the analysis of complex mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for the purification and purity assessment of polar compounds like amines. nih.gov Reversed-phase HPLC, using columns like C18 and a mobile phase gradient of water and acetonitrile (B52724) with additives like formic acid or trifluoroacetic acid, is commonly employed to achieve separation. researchgate.netnih.gov The development of a robust HPLC method is essential for isolating the target compound from reaction mixtures and for verifying its purity prior to further studies.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing volatile compounds in complex mixtures, such as environmental or biological extracts. mdpi.comnih.gov For the analysis of extracts that may contain furan derivatives, a sample preparation step like solid-phase microextraction (SPME) can be used to concentrate the analytes. researchgate.net The sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column (e.g., HP-5MS). mdpi.comresearchgate.net The separated components then enter the mass spectrometer, which provides mass spectra that can be used to identify the compounds by comparison to spectral libraries. This method is highly effective for detecting and quantifying furan derivatives in various matrices. uzh.ch
| Technique | Application | Typical Column | Typical Mobile Phase / Carrier Gas | Detector |
|---|---|---|---|---|
| HPLC | Purification & Purity Analysis | Reversed-Phase C18 (silica-based) | Gradient of Water/Acetonitrile + Acid (e.g., 0.1% Formic Acid) | UV, DAD, MS |
| GC-MS | Analysis of Extracts | HP-5MS (nonpolar) | Helium | Mass Spectrometer (Quadrupole, Ion Trap) |
Future Directions and Emerging Trends in Hexahydro 2h Cyclopenta B Furan 3a Amine Research
Development of Novel and Sustainable Synthetic Routes
The chemical industry's increasing focus on environmental responsibility necessitates the development of "green" synthetic methods. mdpi.com Future research on Hexahydro-2H-cyclopenta[b]furan-3a-amine will likely prioritize the creation of sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources. rsc.orgnumberanalytics.com
Key strategies in this area include:
Catalysis: Employing novel catalysts, particularly those based on earth-abundant metals, can lead to milder reaction conditions and a reduction in hazardous byproducts. mdpi.com The use of biocatalysts, such as enzymes, offers the potential for high selectivity and efficiency under environmentally benign conditions. numberanalytics.com
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product is a core principle of green chemistry. rsc.org This includes one-pot reactions and acceptorless coupling reactions that streamline synthesis and reduce waste. mdpi.com
Renewable Feedstocks: Shifting from petroleum-based starting materials to those derived from biomass is a critical goal. rsc.org Research may explore routes starting from bio-derived molecules like furfural (B47365) or 5-(hydroxymethyl)furfural (5-HMF) to construct the core furan (B31954) ring system. rsc.orgrsc.org
Green Solvents and Conditions: The replacement of volatile and toxic organic solvents with alternatives like ionic liquids, deep eutectic solvents (DES), or even water is a major focus. numberanalytics.com Additionally, energy-efficient techniques such as microwave-assisted synthesis can significantly reduce reaction times and energy input compared to conventional heating. numberanalytics.com
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Feature | Conventional Synthesis | Sustainable Synthesis |
| Starting Materials | Often petroleum-based | Increasingly from renewable biomass rsc.orgrsc.org |
| Catalysts | Often precious metals, stoichiometric reagents | Earth-abundant metals, biocatalysts, recyclable catalysts mdpi.comnumberanalytics.com |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, deep eutectic solvents (DES) numberanalytics.com |
| Energy Input | High, conventional heating | Lower, microwave-assisted, flow chemistry numberanalytics.com |
| Waste Generation | High, low atom economy | Minimized, high atom economy, one-pot procedures mdpi.comrsc.org |
Expansion of Scaffold Diversity through Combinatorial and Parallel Synthesis
To explore the chemical space around the this compound core, combinatorial and parallel synthesis techniques are invaluable. These high-throughput methods allow for the rapid generation of large libraries of related compounds by systematically varying substituents at key positions on the scaffold. This approach is instrumental in structure-activity relationship (SAR) studies, which aim to identify how structural modifications influence biological activity. ijabbr.com By creating a diverse set of derivatives, researchers can more efficiently screen for compounds with optimized potency, selectivity, and pharmacokinetic properties. For instance, different functional groups could be introduced onto the amine or at various positions on the fused ring system to probe interactions with biological targets.
Advanced Mechanistic Insights through In Situ Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic routes and controlling product outcomes. The use of in situ spectroscopic techniques, which monitor reactions as they occur in real-time, provides a dynamic window into the transformation process.
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy can be applied to study the synthesis of furan derivatives. researchgate.netglobalresearchonline.net These methods allow for the identification of transient intermediates, the determination of reaction kinetics, and a deeper understanding of the catalyst's role. For example, FTIR can track the formation and consumption of functional groups, providing evidence for proposed reaction pathways. nih.gov This detailed mechanistic data is invaluable for troubleshooting, improving yields, and scaling up the synthesis of this compound and its derivatives.
Exploration of New Biological Target Classes for Scaffold Derivatization
The cyclopenta[b]furan scaffold has already shown promise in medicinal chemistry. Derivatives have been identified as potent inhibitors of CCR2, a chemokine receptor involved in inflammation, indicating potential applications in diseases like type II diabetes. nih.gov Other related cyclopenta[b]benzofuran compounds have been investigated for anti-inflammatory and anticancer properties. ontosight.ai Furan-containing compounds, in general, are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijabbr.com
Future research will likely expand the scope of biological investigation for the this compound scaffold. High-throughput screening of derivative libraries against a wide array of biological targets, such as enzymes, receptors, and signaling pathways, could uncover entirely new therapeutic applications. ijabbr.com The unique three-dimensional structure of this fused ring system makes it an attractive starting point for designing molecules that can interact with novel and challenging biological targets.
Table 2: Potential Biological Targets for Cyclopenta[b]furan Scaffolds
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
| Chemokine Receptors | CCR2 | Inflammation, Type II Diabetes | nih.gov |
| Enzymes | Pro-inflammatory enzymes | Inflammatory Diseases | ontosight.ai |
| Signaling Pathways | Cancer-related pathways | Oncology | ontosight.aiontosight.ai |
| Microbial Targets | Bacterial or fungal proteins | Infectious Diseases | ijabbr.com |
Integration with Artificial Intelligence and Machine Learning in Reaction Design and Prediction
For a target molecule like this compound, AI can accelerate the research and development process in several ways:
Retrosynthetic Analysis: AI-powered tools can propose multiple viable synthetic pathways by deconstructing the target molecule into simpler, commercially available precursors. mindmapai.app This can help chemists identify more efficient or novel routes that might not be immediately obvious. acs.org
Reaction Prediction: ML models can predict the likely success and yield of a given reaction under specific conditions, minimizing costly and time-consuming trial-and-error experimentation. pharmafeatures.commindmapai.app
Process Optimization: AI algorithms can be coupled with automated synthesis platforms to rapidly optimize reaction parameters like temperature, concentration, and catalyst loading in real-time. pharmafeatures.com
Virtual Screening: In drug discovery, AI can predict the biological activity and properties of virtual derivatives of the scaffold, helping to prioritize which compounds to synthesize and test. acs.org
The application of AI and ML will enable researchers to navigate the complexities of chemical synthesis and biological screening with greater speed and precision, ultimately accelerating the discovery of new molecules and applications based on the this compound scaffold. nih.gov
Q & A
Basic: What are the established synthetic routes for Hexahydro-2H-cyclopenta[b]furan-3a-amine, and how do reaction conditions influence yield and purity?
The synthesis often involves multi-step pathways, including cyclization of furan precursors and stereoselective amine functionalization. For example, trifluoroacetic acid (TFA) is used for deprotection of tert-butyl groups in intermediates, as seen in prostaglandin analog syntheses . Solvent selection (e.g., dichloromethane for low-temperature reactions) and purification via column chromatography are critical for achieving >95% purity. Yield optimization requires precise control of stoichiometry and reaction time, with deviations leading to side products like lactones or epoxides .
Basic: Which analytical techniques are most effective for characterizing this compound and its derivatives?
- NMR Spectroscopy : Distinguishes stereoisomers (e.g., 3aR vs. 3aS configurations) using coupling constants and NOE effects .
- HPLC-MS : Detects trace impurities (e.g., prostaglandin-related byproducts like latanoprost acid) with reverse-phase C18 columns and acetonitrile/water gradients .
- Optical Rotation : Confirms enantiomeric purity, as seen in (−)-Corey lactone derivatives (e.g., −44° in methanol) .
- X-ray Crystallography : Resolves absolute configurations in crystalline intermediates, critical for validating synthetic pathways .
Advanced: How can stereochemical inconsistencies in synthetic batches be resolved?
Stereochemical discrepancies often arise during cyclopentane ring formation or amine functionalization. Strategies include:
- Chiral Chromatography : Use of Chiralpak® AD-H columns to separate enantiomers .
- Kinetic Resolution : Enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
- Crystallization-Induced Asymmetric Transformation : Recrystallization in polar solvents (e.g., methanol/water) to enrich the desired diastereomer .
Advanced: How should researchers address contradictory data in biological activity assays involving this compound?
Contradictions may stem from impurity profiles or stereochemical variability. For example:
- Impurity Interference : Prostaglandin analogs (e.g., bimatoprost impurities) can exhibit off-target receptor binding, necessitating HPLC purity >98% for reliable assays .
- Stereochemical Validation : Ensure absolute configuration matches literature (e.g., 3aR,4S,5R,6aS in bioactive derivatives) via X-ray or NOESY .
- Dose-Response Reproducibility : Use standardized cell lines (e.g., HEK293 for GPCR assays) and control for batch-to-batch variability in compound synthesis .
Advanced: What safety protocols are critical when handling this compound derivatives?
- Skin Sensitization : Use nitrile gloves and fume hoods, as some analogs (e.g., benzoyloxy derivatives) are classified as Category 1 skin sensitizers .
- Toxicity Mitigation : LD50 >2,000 mg/kg (mouse) suggests low acute toxicity, but chronic exposure risks require waste neutralization protocols .
- Flammability : Store in inert atmospheres (argon) for ether-containing derivatives to prevent peroxide formation .
Basic: How is the core cyclopenta[b]furan scaffold structurally validated in novel derivatives?
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C18H22O4 for bimatoprost impurities) with <2 ppm error .
- 2D NMR (COSY, HSQC) : Maps scalar coupling between cyclopentane protons and adjacent functional groups (e.g., hydroxymethyl at C4) .
- IR Spectroscopy : Identifies lactone carbonyl stretches (~1,750 cm⁻¹) and hydroxyl groups (~3,400 cm⁻¹) .
Advanced: What methodologies are used to assess the biological activity of this compound analogs?
- Receptor Binding Assays : Fluorescence polarization assays for prostaglandin F2α (FP) receptor affinity, with IC50 values benchmarked against clinical standards (e.g., latanoprost) .
- In Vivo Pharmacokinetics : Radiolabeled analogs (e.g., ³H-isotopes) track tissue distribution in rodent models, with LC-MS/MS quantification of plasma metabolites .
- Molecular Dynamics Simulations : Predict binding modes to FP receptors using homology models derived from X-ray structures of ligand-receptor complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
